molecular formula C17H13Br2NO3 B307884 (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B307884
M. Wt: 439.1 g/mol
InChI Key: DMFNFAMMDAVMRL-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuronal cells, this compound has been found to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, this compound has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability. In animal models, this compound has been found to reduce tumor growth and improve cognitive function.

Advantages and Limitations for Lab Experiments

(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and relative stability. However, there are also some limitations to its use, such as its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action, particularly in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop new synthetic methods for this compound and its derivatives, which could improve its pharmacological properties and increase its potential for drug discovery.

Synthesis Methods

(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 5-bromoindole-2,3-dione and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. In neuroscience, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.

properties

Molecular Formula

C17H13Br2NO3

Molecular Weight

439.1 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H13Br2NO3/c1-22-15-7-9(6-13(19)16(15)23-2)5-12-11-8-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5-

InChI Key

DMFNFAMMDAVMRL-XGICHPGQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC

SMILES

COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC

Origin of Product

United States

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